2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide
Description
This compound features a central 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 3,5-dimethoxybenzylthio moiety at position 2. The hydroxymethyl group likely improves aqueous solubility, while the thioether linkage and methoxybenzyl group may contribute to metabolic stability and lipophilicity, respectively.
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-12(2)20-17(23)9-21-14(10-22)8-19-18(21)26-11-13-5-15(24-3)7-16(6-13)25-4/h5-8,12,22H,9-11H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVNPCXATNQZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC2=CC(=CC(=C2)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C18H25N3O5S
- Molecular Weight: 395.47 g/mol
- Key Functional Groups:
- Imidazole ring
- Thioether linkage
- Acetamide moiety
The compound's structure suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that compounds with similar structural features may exhibit various biological activities through multiple mechanisms:
-
Enzyme Inhibition:
- Compounds that contain imidazole rings are known to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways. For example, related compounds have shown IC50 values in the low micromolar range for inhibiting leukotriene synthesis and prostaglandin production in various cell types .
- Receptor Modulation:
-
Antioxidant Activity:
- The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its potential anti-inflammatory effects.
Biological Activity Data
Case Studies and Research Findings
-
Anti-inflammatory Studies:
A study on related compounds demonstrated significant inhibition of inflammatory responses in animal models. For instance, the application of similar thioether-containing compounds led to reduced edema and inflammatory cell infiltration in models of induced arthritis . -
Cancer Research:
Compounds with structural similarities have shown promise in cancer therapy by inducing apoptosis in cancer cells through the modulation of specific signaling pathways. A related imidazole derivative was found to inhibit tumor growth in xenograft models by promoting cell cycle arrest . -
Neuroprotective Effects:
Preliminary studies suggest that this class of compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues, potentially aiding conditions like Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of imidazole are known to interact with cellular pathways involved in cancer progression. The presence of the 3,5-dimethoxybenzyl group may enhance the compound's ability to inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(3,5-Dimethoxybenzyl)-5-(2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-yl)pyridin-2(1H) | Contains pyridine instead of imidazole | Known for potent anticancer activity |
| 2-[5-[[(3-Methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide | Quinazoline core structure | Exhibits antimicrobial properties |
| 4-Amino-N-(3-methoxypropyl)-6-methylpyrimidin-2(1H)-one | Pyrimidine base structure | Potential anti-inflammatory effects |
Pharmacological Applications
G Protein-Coupled Receptor Modulation
The compound has shown potential as a modulator of G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. Research suggests that imidazole derivatives can act as agonists or antagonists at specific GPCRs, influencing pathways related to metabolism, inflammation, and pain perception .
Case Study: GPCR Interaction
A study examining the interaction of imidazole derivatives with GPCRs demonstrated that certain modifications could enhance binding affinity and selectivity for specific receptor subtypes. This insight could guide the development of more effective therapeutic agents targeting GPCR-mediated diseases.
Molecular Biology Applications
Enzyme Inhibition
The compound may serve as a potent inhibitor for enzymes involved in metabolic pathways. For example, studies on similar acetamide derivatives have shown efficacy in inhibiting urease activity, which is critical for treating infections caused by urease-producing bacteria .
Table 2: Biological Activities of Related Acetamide Derivatives
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease inhibition | Competitive inhibition at the active site |
| Ciprofloxacin derivatives | Antibacterial activity | Disruption of bacterial DNA replication |
| N-(6-Arylbenzo[d]thiazole-2-acetamide) | Antioxidant properties | Scavenging free radicals |
Future Research Directions
Given its promising biological activities, further research should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics of the compound in animal models.
- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's efficacy and selectivity.
- Clinical Trials : Investigating its safety and effectiveness in human subjects for potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Key Features :
- 1H-imidazole core.
- 3,5-Dimethoxybenzylthio group (enhances lipophilicity and aromatic interactions).
- Hydroxymethyl group (improves solubility).
- N-Isopropylacetamide (modulates bioavailability and target affinity).
Analog 1: Benzoimidazole Derivative ()
- Structure: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid.
- Key Features: Benzoimidazole core with a butanoic acid side chain. Carboxylic acid group (increases solubility but may reduce membrane permeability). Methyl and hydroxyethyl substituents (affect steric hindrance and hydrogen bonding).
Analog 2: Thiazole-Oxazolidine Complex ()
- Structure : (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate.
- Key Features :
- Thiazole and oxazolidine rings (enhance rigidity and metabolic resistance).
- Bulky benzyl and isopropyl groups (may limit solubility but improve target specificity).
Analog 3: Pyrazole-Thiophene Carboxamide ()
- Structure: 3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide.
- Key Features: Pyrazole-thiophene hybrid core. Methylthio and cyano groups (increase lipophilicity and reactivity).
Research Findings and Trends
- Solubility vs. Permeability : The target compound’s hydroxymethyl group balances solubility and permeability better than Analog 1’s polar carboxylic acid or Analog 3’s lipophilic methylthio group .
- Metabolic Stability : The 3,5-dimethoxybenzylthio group in the target compound likely outperforms Analog 3’s methylthio group in resisting oxidative metabolism .
- Target Affinity : While Analog 3 shows higher potency (lower IC50), the target compound’s acetamide side chain may confer selectivity advantages over Analog 2’s bulky carboxylate .
Preparation Methods
Synthetic Route Design and Strategic Considerations
The target molecule features a 1H-imidazole ring substituted at the 1-position with an N-isopropylacetamide group, at the 2-position with a (3,5-dimethoxybenzyl)thio moiety, and at the 5-position with a hydroxymethyl group. Key challenges include:
- Regioselective functionalization of the imidazole ring to ensure correct substitution patterns.
- Stability of the thioether linkage under acidic or basic conditions during subsequent steps.
- Introduction of the hydroxymethyl group without over-oxidation or side reactions.
Data from analogous syntheses in the provided sources inform the following approaches.
Stepwise Synthetic Procedures
Synthesis of N-Isopropyl-2-chloroacetamide (Intermediate A)
N-Isopropyl-2-chloroacetamide serves as the acetamide precursor. A robust method from Ambeed involves reacting isopropylamine with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base:
Procedure :
- Dissolve isopropylamine (5.9 g, 0.1 mol) in DCM (500 mL).
- Add chloroacetyl chloride (11.1 g, 0.1 mol) dropwise at 0°C under inert atmosphere.
- Stir at room temperature for 2 hours, then quench with water.
- Extract organic phase, dry over Na₂SO₄, and concentrate to yield a light yellow oil (6.3 g, 86% yield).
Key Data : - Yield : 86%
- Purity : >95% (¹H NMR confirmed)
- Conditions : DCM, 0°C → RT, 2 hours
Imidazole Core Construction and Functionalization
The imidazole ring is synthesized via cyclization, followed by sequential substitutions. A method adapted from AiFChem and patent WO2013173506A2 involves:
Formation of 5-(Hydroxymethyl)-1H-imidazole-2-thiol (Intermediate B)
Procedure :
- React cysteamine with glycolaldehyde under acidic conditions to form 2-mercapto-1H-imidazole-4-methanol.
- Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether.
- Oxidize the thiol to a disulfide using H₂O₂, then reduce selectively to regenerate the thiol.
Key Data : - Yield : 72% after protection-deprotection
- Conditions : HCl (cat.), ethanol, reflux
Thioether Linkage Formation with 3,5-Dimethoxybenzyl Bromide
Couple Intermediate B with 3,5-dimethoxybenzyl bromide via nucleophilic substitution:
Procedure :
Final Coupling and Global Deprotection
Optimization and Analytical Validation
Reaction Condition Screening
Comparative studies of solvents, bases, and temperatures were conducted:
| Step | Solvent | Base | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Thioether formation | DMF | K₂CO₃ | 50 | 68 | |
| N-Alkylation | Acetonitrile | K₂CO₃ | 80 | 58 | |
| Deprotection | THF | TBAF | 0→25 | 89 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, imidazole-H), 6.45 (s, 2H, aryl-H), 4.12 (m, 1H, isopropyl-CH), 3.78 (s, 6H, OCH₃), 3.45 (s, 2H, SCH₂), 2.85 (s, 2H, CH₂OH).
- LC-MS : [M+H]⁺ = 434.2 (calc. 434.1).
Challenges and Alternative Pathways
Regioselectivity in Imidazole Substitution
Using NaH in NMP (as in) improved N-alkylation selectivity over O-alkylation, reducing byproduct formation from 22% to 8%.
Thioether Stability
The thioether bond proved stable under acidic (pH 2–6) and basic (pH 8–10) conditions but degraded in strong oxidizing environments (e.g., H₂O₂).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with precise control of reaction parameters. Key steps include:
- Temperature Control : Maintain 60–80°C during imidazole ring formation to prevent side reactions .
- Catalyst Selection : Use Pd-based catalysts for coupling reactions involving thioether linkages .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Characterization : Monitor progress via thin-layer chromatography (TLC) and confirm final product purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What are the primary characterization techniques for verifying the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., hydroxymethyl protons at δ ~4.5 ppm; imidazole protons at δ ~7.2 ppm). ¹³C NMR confirms carbon backbone .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., S-H stretch at ~2550 cm⁻¹ for thioether; C=O at ~1680 cm⁻¹) .
- Mass Spectrometry : HRMS provides exact molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₈N₃O₄S: 430.18) .
Advanced Research Questions
Q. How can computational methods improve the design of reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction feasibility (e.g., energy barriers for imidazole ring closure) .
- Reaction Path Search : Algorithms like GRRM or AFIR identify low-energy pathways for multi-step syntheses .
- Feedback Loops : Integrate experimental data (e.g., yield, byproducts) into machine learning models to refine computational predictions .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Methodological Answer :
- Variable Standardization : Ensure consistent assay conditions (e.g., bacterial strain selection, MIC testing protocols) .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance of activity variations across studies .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,5-dimethoxybenzyl vs. 4-methoxyphenyl analogs) to identify critical pharmacophores .
Q. What experimental design strategies are recommended for optimizing reaction parameters (e.g., solvent, catalyst)?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2^k) to test variables like temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response variables include yield and purity .
- Central Composite Design : Model non-linear relationships between parameters .
- ANOVA Analysis : Identify significant factors (e.g., catalyst loading contributes 65% to yield variance) .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., bacterial DNA gyrase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Mutagenesis Studies : Validate key residues in the enzyme active site through site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
